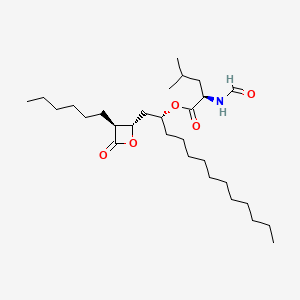

(R,R,S,S)-Orlistat

Description

Properties

CAS No. |

111466-63-8 |

|---|---|

Molecular Formula |

C29H53NO5 |

Molecular Weight |

495.7 g/mol |

IUPAC Name |

[(2R)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate |

InChI |

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25+,26+,27+/m1/s1 |

InChI Key |

AHLBNYSZXLDEJQ-WKAQUBQDSA-N |

SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |

Isomeric SMILES |

CCCCCCCCCCC[C@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |

Synonyms |

[2S-[2α(S*),3β]]-N-Formyl-L-leucine 1-[(3-Hexyl-4-oxo-2-oxetanyl)methyl]dodecyl Ester; |

Origin of Product |

United States |

Stereochemical Characterization and Isomeric Distinctions of Orlistat

Elucidation of (R,R,S,S) Absolute Configuration

The absolute configuration of a chiral molecule describes the spatial arrangement of its atoms. This is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning either an R (from the Latin rectus for right) or S (from the Latin sinister for left) configuration to each stereocenter. libretexts.orglibretexts.org The assignment of priorities is based on the atomic number of the atoms directly attached to the chiral center. libretexts.org

The synthesis of Orlistat (B1677487) is a stereoselective process designed to produce only one of the sixteen possible stereoisomers. europa.eu The specific and desired configuration for biologically active Orlistat is (2S, 3S, 5S), which corresponds to the (R,R,S,S) nomenclature when considering all chiral centers in the entire molecule. fda.govresearchgate.net Synthetic routes have been developed to control the stereochemistry at each chiral center, for instance, using methods like the Mukaiyama-aldol reaction, Noyori reduction, and Frater-Seebach alkylation to establish the three key chiral centers in the side chain. researchgate.net X-ray diffraction analysis is a definitive method for determining the absolute configuration of a crystalline molecule. libretexts.org

Analysis of Diastereomeric and Enantiomeric Forms of Orlistat

Due to its four chiral centers, Orlistat has the potential for 16 stereoisomers. europa.eu These stereoisomers can be categorized as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). scribd.com While the marketed form of Orlistat is a single, pure stereoisomer, the synthesis process can potentially produce other isomers as impurities. nih.gov

The various stereoisomers of Orlistat, including its enantiomer and other diastereomers, have been synthesized for research purposes to understand the structure-activity relationship. nih.govacs.org For example, a stereodivergent synthesis approach has been used to produce all eight possible trans-β-lactone stereoisomers of tetrahydrolipstatin (the core structure of Orlistat) and their enantiomers. nih.gov

Table 1: Possible Stereoisomers of Orlistat

| Isomer Type | Description | Relationship to (R,R,S,S)-Orlistat |

|---|---|---|

| Enantiomer | Non-superimposable mirror image | (S,S,R,R)-Orlistat |

Influence of Stereoisomerism on Pancreatic Lipase (B570770) Inhibition Potency and Selectivity

The specific three-dimensional structure of Orlistat is critical for its ability to inhibit pancreatic lipase. The molecule acts by forming a covalent bond with a serine residue in the active site of the lipase. researchgate.net The precise stereochemistry of this compound allows for an optimal fit into this active site.

Studies comparing the inhibitory activity of different stereoisomers of tetrahydrolipstatin (THL), the active component of Orlistat, have demonstrated the significant impact of stereochemistry on potency. nih.gov While this compound (also referred to as THL) is the most potent inhibitor, some of its diastereomers retain significant, though lesser, inhibitory activity. nih.govresearchgate.net

For instance, in one study, the IC₅₀ values for the inhibition of porcine pancreatic lipase by THL and its seven other stereoisomers were determined. nih.govresearchgate.net

Table 2: Pancreatic Lipase Inhibition by Tetrahydrolipstatin (THL) Stereoisomers

| Stereoisomer | IC₅₀ (nM) |

|---|---|

| THL (this compound) | 4.0 |

| ent-THL (enantiomer) | 77 |

| Diastereomer 2 | Not specified, but less potent than THL |

| Diastereomer 3 | Not specified, but evaluated |

| ent-2 | 20 |

| Other Diastereomers | 8.0 to 930 |

Source: Stereochemical Structure Activity Relationship Studies (S-SAR) of Tetrahydrolipstatin. nih.gov

These findings highlight that while the specific (R,R,S,S) configuration is optimal for potent pancreatic lipase inhibition, alterations at the various chiral centers can modulate this activity, with the enantiomer being significantly less active. nih.gov The metabolites of Orlistat, M1 and M3, which have an opened β-lactone ring, exhibit extremely weak lipase inhibitory activity, further emphasizing the importance of the intact lactone ring and the correct stereochemistry. fda.gov

Methodologies for Determining Stereoisomeric Purity and Excess

Ensuring the stereoisomeric purity of Orlistat is crucial for its quality and efficacy. Several analytical techniques are employed to separate and quantify the different stereoisomers.

High-Performance Liquid Chromatography (HPLC): This is a primary method for analyzing stereoisomers.

Chiral Stationary Phases (CSPs): HPLC columns with a chiral stationary phase can directly separate enantiomers and diastereomers. For instance, a Chiralcel® OD-RH column has been used for the separation of atorvastatin (B1662188) diastereomers, a similar application. scribd.com For Orlistat, a Chiral Pack IA column has been used to separate the parent compound from its SSRR isomer. researchgate.net

Reversed-Phase (RP) HPLC: This technique, often coupled with UV detection, is widely used for purity analysis and can separate various impurities, including some stereoisomers. researchgate.net A gradient RP-HPLC method can resolve Orlistat from its potential impurities and degradation products. researchgate.net

Normal-Phase (NP) HPLC: NP-HPLC has also been developed for the quantitative determination of specific diastereomeric impurities in Orlistat. researchgate.net

Pre-column Derivatization: This technique involves reacting the stereoisomers with a chiral derivatizing agent to form diastereomeric derivatives that can then be separated on a standard achiral HPLC column. diva-portal.org

Gas Chromatography (GC): In some cases, GC can be used in conjunction with other methods for impurity profiling. europa.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the structure of isomers once they are separated. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the identification and characterization of various impurities, including novel stereoisomeric degradation products. researchgate.net

The validation of these analytical methods typically includes assessments of specificity, accuracy, precision, linearity, and limits of detection and quantification to ensure they are suitable for routine quality control. researchgate.net

Advanced Synthetic Methodologies for R,r,s,s Orlistat and Its Analogs

Total Synthesis Approaches of (R,R,S,S)-Orlistat

The total synthesis of Orlistat (B1677487) has been a subject of extensive research, leading to various strategies to construct its complex structure with precise stereocontrol. researchgate.net These syntheses can be broadly categorized by the methods used to introduce the stereochemistry, including the use of a chiral auxiliary, asymmetric aldol (B89426) reactions, asymmetric allylations/crotylations, asymmetric reductions, enzymatic resolutions, asymmetric oxidations, and approaches starting from the chiral pool. researchgate.net

The chiral pool approach leverages naturally occurring chiral molecules as starting materials. While effective, modern pharmaceutical synthesis has seen a shift away from heavy reliance on the chiral pool. As of 2007, it was estimated that only 25% of chiral drugs were derived from the chiral pool, with over 50% utilizing chiral technologies. acs.org In the context of Orlistat, early synthetic strategies explored the use of chiral starting materials to set one or more of the required stereocenters. ptfarm.pl For instance, (R)-glycidyl butyrate (B1204436) has been used as a chiral starting material in the synthesis of other complex molecules, illustrating the principle of using readily available chiral building blocks. ptfarm.pl

Asymmetric synthesis, particularly through catalysis, has become a cornerstone of modern chiral drug manufacturing. acs.org A key strategy in the synthesis of Orlistat involves the asymmetric hydrogenation of a β-ketoester to create a crucial enantiopure intermediate. acs.org One highly effective method uses a ruthenium-MeOBIPHEP catalyst for the hydrogenation of methyl 3-oxotetradecanoate to produce methyl (R)-3-hydroxytetradecanoate. researchgate.netresearchgate.net This process has been scaled up to produce over two tons of the resulting β-hydroxyester with an enantiomeric excess (ee) of over 99%. acs.org

Another powerful technique is the tandem Mukaiyama aldol-lactonization (TMAL) process. This method is a key step in several syntheses of Orlistat and its analogs, as it delivers trans-β-lactones with high diastereoselectivity and allows for easy modification of the α-side chain. researchgate.netcapes.gov.brnih.gov Syntheses of Orlistat, valilactone, and a transposed Orlistat derivative have all successfully employed the TMAL process. capes.gov.brnih.gov

Diastereoselective reductions are also critical. For example, a synthesis of (-)-tetrahydrolipstatin involved a diastereoselective reduction of a β-hydroxy ketone to an anti-1,3-diol functionality, which was then further elaborated to the final product. researchgate.net

Chemoenzymatic approaches combine the selectivity of enzymes with the efficiency of chemical synthesis. Lipases, in particular, are widely used for the resolution of stereoisomers. taltech.ee In the context of Orlistat synthesis, β-hydroxynitriles, which are valuable chiral intermediates, can be accessed through enzymatic reactions. researchgate.net

A notable chemoenzymatic method for an Orlistat intermediate involves the use of a mutant short-chain dehydrogenase/reductase (SDR) from Novosphingobium aromaticivorans (NaSDR). researchgate.net This engineered enzyme, specifically the NaSDR-G145A/I199L mutant, demonstrated a 3.23-fold higher catalytic efficiency (kcat) than the wild-type enzyme for the conversion of methyl 3-oxotetradecanoate (MOT) to the key chiral intermediate, methyl (R)-3-hydroxytetradecanoate ((R)-MHOT). researchgate.net This highlights the potential of enzyme engineering to create highly efficient and selective biocatalysts for large-scale production. researchgate.net

Asymmetric Synthesis Routes and Diastereoselective Transformations

Stereoselective Synthesis of Key Intermediates (e.g., β-lactone moiety)

Cross-metathesis (CM) of α-methylene-β-lactones offers another rapid and versatile route to structurally diverse 3,4-disubstituted-β-lactones. nih.gov This methodology allows for the synthesis of focused libraries of β-lactones and can be directed to selectively produce either cis- or trans-β-lactones. nih.gov

A tandem Mukaiyama aldol-lactonization (TMAL) is a highly diastereoselective method for producing β-lactones, as demonstrated in the synthesis of (-)-panclicin D. capes.gov.br This approach has been applied to the concise synthesis of Orlistat as well. researchgate.netcapes.gov.br

Isolation and Purification Techniques for Stereoisomers in Research Synthesis

Due to the presence of four chiral centers, Orlistat can theoretically exist as sixteen stereoisomers. europa.eu Therefore, effective isolation and purification techniques are paramount. In research and development, preparative High-Performance Liquid Chromatography (HPLC) is a common method for separating stereoisomers. For instance, in a synthesis that produced a mixture of β-lactone isomers, preparative HPLC was used to isolate the desired compounds. acs.org

Crystallization is another powerful purification technique. acs.org In many synthetic routes, diastereomeric intermediates are separated by crystallization. For example, in an asymmetric acetate (B1210297) aldol reaction directed by an aminoindanol-derived chiral auxiliary, the major diastereomer was crystallized from the reaction mixture. acs.org Progressive emulsion crystallization has also been investigated as a method for purifying Orlistat, with the potential to achieve a purity of over 97% in a single step. google.com For recrystallization of the final product, aliphatic hydrocarbons such as hexane, pentane, heptane, or cyclohexane (B81311) can be used. researchgate.netgoogle.com

For the analysis of stereoisomeric purity, chiral stationary phase (CSP) chromatography is often employed. diva-portal.org Alternatively, pre-column derivatization with a chiral reagent followed by analysis on an achiral stationary phase can be used to separate and quantify stereoisomers. diva-portal.org

Process Chemistry Challenges in Stereocontrol for Large-Scale Research Production

Translating a laboratory-scale synthesis to large-scale production presents numerous challenges, particularly in maintaining stereocontrol. researchgate.net For the large-scale synthesis of Orlistat, a controlled stereoselective route, often referred to as the "dihydropyrone" synthesis, is used to ensure the consistent production of only the desired stereoisomer. europa.eu

A significant challenge in asymmetric catalysis is the cost and availability of the chiral catalyst and the need for strictly defined reaction conditions. researchgate.net For the asymmetric hydrogenation step in one of the commercial syntheses of Orlistat, a heterogeneous Raney-Nickel/tartaric acid catalyzed process was initially used for multi-100 kg scale production, achieving an 84-91% ee. acs.org This was later improved by using a homogeneous ruthenium-based catalyst which delivered over 99% ee. acs.org The development of such a process requires careful investigation of reaction parameters, including substrate quality, catalyst loading, and thermal safety. acs.org

The preparation of key intermediates must also be scalable and robust. For example, a method for preparing an Orlistat chiral intermediate was developed to be suitable for large-scale production by avoiding high-temperature and high-pressure conditions and complex purification steps like column chromatography. google.com The use of a Grignard reagent-promoted lactone cyclization was also developed as part of a potential second-generation large-scale process for a key Orlistat intermediate. acs.org

Molecular Mechanism of Action of R,r,s,s Orlistat at the Enzyme Substrate Interface

Pancreatic and Gastric Lipase (B570770) Inhibition: Kinetic Studies

Kinetic studies have been instrumental in elucidating the potent and time-dependent inhibition of pancreatic and gastric lipases by (R,R,S,S)-Orlistat. researchgate.netscispace.comphysiology.org The presence of lipid/water interfaces, such as those provided by lipid emulsions, is a prerequisite for the inhibitory action to occur. nih.gov

This compound demonstrates a rapid inhibitory effect on gastric lipase, with a half-inhibition time of less than one minute. physiology.orgcaldic.com The inhibition of human pancreatic lipase is also swift, with a half-inhibition time of approximately 5 to 6 minutes. physiology.org This rapid inactivation of digestive lipases significantly curtails the hydrolysis of dietary fats. physiology.orgcaldic.com

The cornerstone of this compound's inhibitory activity is its ability to form a stable, covalent bond with the catalytic serine residue located within the active site of gastric and pancreatic lipases. nih.govscispace.comcaldic.com Specifically, it targets the serine 152 residue in pancreatic lipase. scispace.com This acylation of the serine hydroxyl group is an irreversible process under physiological conditions, leading to the inactivation of the enzyme. wikipedia.orgresearchgate.net The β-lactone ring of this compound is the key reactive moiety that covalently binds to the serine residue. wikipedia.org

The formation of this covalent adduct prevents the lipase from hydrolyzing its natural substrates, triglycerides, into absorbable free fatty acids and monoglycerides (B3428702). nih.govresearchgate.net While the inhibition is considered irreversible, some studies have noted a slow reactivation at a higher pH, suggesting a very slow turnover of the inhibitor by the enzyme. nih.gov

The inhibition of pancreatic lipase by this compound follows time-dependent kinetics. researchgate.netscispace.com Studies using porcine pancreatic lipase and the substrate p-nitrophenyl palmitate (pNPP) have shown that the system exhibits Michaelis-Menten kinetics. researchgate.netomicsonline.org In one such study, the Michaelis constant (Km) was determined to be 2.7 ± 0.2 μM and the catalytic rate constant (Kcat) was 0.019 s⁻¹. researchgate.netomicsonline.org

This compound is a highly potent inhibitor, with concentrations as low as 5 ng/ml causing 50% inhibition of lipase activity after just 5 minutes of incubation. researchgate.netscispace.com The inhibition has been characterized as competitive, with a reported inhibition constant (Ki) of 0.02 μM for pancreatic lipase, indicating a very strong binding affinity. nih.gov The binding dynamics are influenced by the presence of lipid interfaces, which are necessary for the inhibitor to effectively access and inactivate the lipase. nih.gov

Table 1: Kinetic Parameters of Pancreatic Lipase Inhibition by this compound

| Parameter | Value | Source |

|---|---|---|

| Km (Michaelis Constant) | 2.7 ± 0.2 μM | researchgate.netomicsonline.org |

| Kcat (Catalytic Rate Constant) | 0.019 s⁻¹ | researchgate.netomicsonline.org |

| Ki (Inhibition Constant) | 0.02 μM | nih.gov |

| IC₅₀ (Half Maximal Inhibitory Concentration) | 0.092 μM | nih.gov |

Irreversible Covalent Binding to Serine Residue at Active Site

Specificity and Selectivity Profile Towards Various Lipases and Esterases

This compound exhibits a high degree of specificity for gastric and pancreatic lipases. nih.govresearchgate.netnih.gov It does not significantly inhibit other digestive enzymes such as amylase, trypsin, chymotrypsin, and phospholipases at therapeutic concentrations. nih.govresearchgate.net This selectivity is attributed to its structural similarity to triglycerides, allowing it to act as a substrate-like inhibitor for lipases. europa.eu

However, due to structural similarities within the α/β hydrolase fold superfamily, to which both lipases and carboxylesterases (CESs) belong, this compound can also inhibit certain CESs. nih.gov Studies have shown that it is a potent inhibitor of human CES2, with a 70% inhibition observed at a concentration of 2 nM. nih.gov In contrast, it is a less potent inhibitor of fatty acid synthase, requiring micromolar concentrations for effective inhibition. nih.gov The inhibitory effect on lipoprotein lipase has also been documented. nih.gov

Structure-Activity Relationship (SAR) Studies for Lipase Inhibition

The structure of this compound is crucial for its potent inhibitory activity. The β-lactone ring is the essential "warhead" that covalently modifies the active site serine of the lipase. wikipedia.orgnih.gov The two long alkyl chains on the this compound molecule are also critical for its interaction with the lipase. These hydrophobic chains are thought to interact with the lid domain of the lipase, a mobile element that controls access to the active site. nih.gov

SAR studies on related compounds, such as chalcone (B49325) derivatives, have shown that the specific chemical groups and their positions on the molecule significantly influence the inhibitory potency against pancreatic lipase. medpharmres.com For instance, the presence and position of groups like fluoro and methyl can alter the IC₅₀ values. medpharmres.com Similarly, studies with flavonoids have indicated that the features of the C ring are crucial for their inhibitory activity and binding affinity to lipase. nih.gov

Conformational Changes Induced in Lipases upon this compound Binding

The binding of this compound to lipases induces significant conformational changes in the enzyme. nih.govresearchgate.net Lipases possess a "lid" or "flap" that covers the active site, and in an aqueous environment, this lid is in a closed conformation. researchgate.net The presence of a lipid-water interface triggers a conformational change, opening the lid and exposing the catalytic active site. wikipedia.orgresearchgate.net

This compound takes advantage of this mechanism. It is believed that the binding of this compound to the open conformation of the lipase leads to the formation of the covalent bond with the active site serine. researchgate.net This interaction not only inactivates the enzyme but also appears to stabilize the open conformation of the lid. nih.gov Evidence suggests that the binding of the inhibitor exposes hydrophobic regions of the lipase, which can lead to aggregation of the enzyme. nih.gov For instance, the binding of tetrahydrolipstatin (the active form of this compound) to lipoprotein lipase was shown to induce tetramerization of the enzyme. nih.gov

Biocatalysis and Biotransformation Pathways of R,r,s,s Orlistat in Model Systems

Enzymatic Hydrolysis of the β-lactone Ring in In Vitro Models

The hallmark of Orlistat's structure is its β-lactone ring, which is essential for its inhibitory action on lipases. mathewsopenaccess.com This ring is susceptible to enzymatic hydrolysis. In vitro studies have demonstrated that when Orlistat (B1677487) comes into contact with enzymes present in non-heat-treated lymph and plasma, the β-lactone ring can be hydrolyzed. monash.edu This process leads to the formation of an open-ring epimer. monash.edu This enzymatic opening of the lactone ring is a key step in the deactivation of the molecule, as the open-ring form lacks the reactive group necessary for covalent bonding with lipase (B570770) enzymes.

The hydrolysis of the β-lactone ring is not only a result of interaction with lipases but can also be mediated by other enzymes. For instance, the thioesterase (TE) domain of human fatty acid synthase (FASN), a serine hydrolase, can hydrolyze Orlistat. acs.org The active site serine residue of the TE domain attacks the β-lactone moiety, forming a covalent intermediate which is subsequently hydrolyzed. acs.org

Identification and Characterization of Biotransformation Products in Non-Human Systems

Studies in animal models, including rats and dogs, have been instrumental in identifying the primary biotransformation products of Orlistat. europa.eu Following oral administration, the small fraction of Orlistat that is absorbed is extensively metabolized. europa.eu The metabolic patterns observed in these animal models are similar to those seen in humans. europa.eu

Two major metabolites have been consistently identified in plasma and are designated as M1 and M3. fda.goveuropa.eudrugbank.commedsafe.govt.nz

Metabolite M1: This product results from the hydrolysis of the four-membered β-lactone ring of Orlistat. openaccessjournals.comfda.govdrugbank.com

Metabolite M3: This metabolite is formed by the subsequent cleavage of the N-formyl leucine (B10760876) side chain from M1. openaccessjournals.comfda.govdrugbank.com

These two metabolites account for approximately 42% of the total radioactivity detected in plasma in studies using radiolabeled Orlistat. fda.goveuropa.eudrugbank.com Importantly, both M1 and M3 are considered pharmacologically inconsequential due to their extremely weak inhibitory activity against lipases, being 1,000- and 2,500-fold less potent than the parent compound, respectively. fda.goveuropa.eumedsafe.govt.nz The primary route of elimination for Orlistat and its metabolites is through fecal excretion. fda.goveuropa.eu

Table 1: Major Biotransformation Products of Orlistat in Non-Human Systems

| Metabolite | Description | Pharmacological Activity |

| M1 | Hydrolyzed β-lactone ring product. fda.govdrugbank.com | Extremely weak lipase inhibitory activity (1,000-fold less than Orlistat). fda.goveuropa.eumedsafe.govt.nz |

| M3 | M1 with the N-formyl leucine moiety cleaved. fda.govdrugbank.com | Extremely weak lipase inhibitory activity (2,500-fold less than Orlistat). fda.goveuropa.eumedsafe.govt.nz |

Role of Specific Enzyme Systems (e.g., cytochrome P450) in Metabolizing Orlistat in Research Models

While the primary metabolism of Orlistat occurs via hydrolysis, the involvement of other enzyme systems has been investigated. The cytochrome P450 (CYP) family of enzymes, which are central to the metabolism of many drugs, have been studied in relation to Orlistat. frontiersin.org

Research using in vitro models of human intestinal (LS174T cells) and hepatic (primary human hepatocytes) cells has explored the effect of Orlistat on CYP3A4, a key drug-metabolizing enzyme. nih.gov These studies found that Orlistat is a weak activator of the pregnane (B1235032) X receptor (PXR) and a weak inducer of CYP3A4 in human hepatocytes. nih.gov However, it did not show an inductive effect on CYP3A4 in intestinal cells. nih.gov This suggests a limited role for hepatic CYP3A4 in the metabolism of the small amount of absorbed Orlistat. nih.govresearchgate.net

Conversely, Orlistat has been shown to be a potent inhibitor of carboxylesterase-2 (CES2), a major detoxification enzyme found in the liver, kidney, and gastrointestinal tract. uri.eduresearchgate.net This inhibition is irreversible. uri.eduresearchgate.net Carboxylesterases, like lipases, belong to the α/β hydrolase fold superfamily and are involved in the hydrolysis of various drugs and xenobiotics. researchgate.net Orlistat inhibits CES2 in a non-competitive manner. researchgate.net It shows much weaker inhibitory effects on carboxylesterase-1 (CES1) and arylacetamide deacetylase (AADAC). researchgate.net

Stereoselective Aspects of Orlistat Biotransformation

The synthesis of (R,R,S,S)-Orlistat is designed to be stereoselective, ensuring the production of a single, specific stereoisomer. europa.eu This is crucial as the stereochemistry of a molecule can significantly influence its biological activity and metabolic fate.

The enzymatic hydrolysis of Orlistat's β-lactone ring can lead to the formation of different stereoisomers. For example, the interaction with pancreatic lipase can result in an open-ring epimer. monash.edu The process of synthesizing key intermediates for Orlistat often involves asymmetric hydrogenation to produce specific enantiomers, highlighting the importance of stereochemistry from the initial stages of production. researchgate.net While the hydrolysis of the β-lactone ring itself is a key metabolic step, further research is needed to fully elucidate the stereoselective preferences of the enzymes involved in the subsequent metabolism of the open-ring structures in various model systems.

Advanced Analytical and Spectroscopic Characterization of R,r,s,s Orlistat

Chiral Chromatographic Techniques for Stereoisomeric Purity (e.g., HPLC, SFC, GC)

The assessment of stereoisomeric purity is predominantly achieved through chiral chromatography. These techniques are designed to separate enantiomers and diastereomers, allowing for the quantification of specific isomers like (R,R,S,S)-Orlistat.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely employed technique for the chiral separation of non-volatile and thermally labile compounds like Orlistat (B1677487). Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) methods have been developed.

Normal-Phase HPLC (NP-HPLC): This is often the method of choice for chiral separations of Orlistat isomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective. For instance, a Chiralpak IA column has been used with a mobile phase consisting of n-Hexane and Isopropyl alcohol to separate Orlistat from its SSRR isomer. hplc.eu The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the stereoisomers and the chiral selector of the CSP.

Reversed-Phase HPLC (RP-HPLC): While less common for chiral separations, RP-HPLC can be used, particularly with specialized CSPs designed for aqueous mobile phases, such as the Chiralcel® OD-RH. scribd.com RP-HPLC is extensively used for assaying Orlistat and its degradation products, and stability-indicating methods often use C18 columns with mobile phases like acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric acid or trifluoroacetic acid. uspnf.comijlpr.com While these methods are powerful for general purity, specific chiral columns are necessary to resolve all stereoisomers. scribd.com

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC for chiral separations, offering faster analysis times and being more environmentally friendly due to the use of supercritical CO2 as the main mobile phase component. chiralpedia.com The technique provides excellent resolution for complex mixtures of stereoisomers. fagg.be Polysaccharide-based CSPs are also the most common choice in SFC. nih.govwaters.com The optimization of an SFC method involves adjusting parameters such as the co-solvent (typically an alcohol like methanol (B129727) or ethanol), back pressure, and temperature to achieve the desired separation. fagg.bewaters.com Given its high efficiency and throughput, SFC is an ideal technique for the high-throughput screening and purification of chiral compounds like Orlistat isomers during drug development. chiralpedia.com

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. chiralpedia.com Direct chiral separation of Orlistat by GC is not feasible due to its high molecular weight and low volatility. However, GC can be used to analyze impurities after derivatization to increase volatility. In the context of Orlistat quality control, GC is sometimes used in combination with other chromatographic techniques (HPLC, TLC) to detect and quantify all potential organic impurities, which would include stereoisomers. europa.eu

| Technique | Stationary Phase (Example) | Mobile Phase (Example) | Detection | Application Note |

| NP-HPLC | Chiralpak® IA (polysaccharide-based) | n-Hexane: Isopropyl alcohol (70:30, v/v) | UV (205 nm) | Effective for separating diastereomers like the SSRR isomer from the main Orlistat peak. |

| RP-HPLC | C18 (e.g., Nova-Pak®) | Acetonitrile: Water: Phosphoric Acid (860:140:0.05, v/v/v) | UV (195 nm) | Primarily for assay and impurity profiling; requires a dedicated chiral column for full stereoisomer separation. uspnf.com |

| SFC | Chiralpak® IC (polysaccharide-based) | CO₂ with alcohol modifier (e.g., Methanol or Acetonitrile) | UV (245 nm) | Offers rapid and efficient separation, considered a green alternative to HPLC for both analytical and preparative scale. nih.gov |

| GC | - | - | - | Limited direct application for Orlistat isomers due to low volatility; may be used for certain volatile impurities. europa.eu |

Spectroscopic Characterization Methods (NMR, Mass Spectrometry, IR, CD) for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and distinguishing it from other isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure.

¹H and ¹³C NMR: These spectra confirm the basic carbon-hydrogen framework of the molecule. For Orlistat, the proton NMR spectrum shows a characteristic signal for the formyl proton around 8.03 ppm. mdpi.com While the standard NMR spectra of diastereomers are often very similar, subtle differences in chemical shifts and coupling constants can be observed, reflecting the different spatial arrangements of atoms.

Chiral NMR: To enhance the separation of signals from different stereoisomers, chiral derivatizing agents (e.g., Mosher's acid) or chiral lanthanide shift reagents can be used. wikipedia.org These reagents form transient diastereomeric complexes with the analyte, leading to more pronounced differences in the chemical shifts of the corresponding protons or carbons, which allows for their distinction and quantification. wikipedia.org A quantitative NMR (qNMR) method has been validated for determining Orlistat content, demonstrating the precision of NMR for quantitative analysis. mdpi.com

Mass Spectrometry (MS): MS is used to determine the molecular weight and to gain structural information through fragmentation patterns.

LC-MS/MS: This hyphenated technique is highly sensitive and selective for quantifying Orlistat and its metabolites in various matrices. japsonline.comresearchgate.net In positive electrospray ionization (ESI+) mode, Orlistat typically shows a precursor ion corresponding to its molecular weight. japsonline.com The fragmentation pattern (product ions) can help in structural confirmation. While diastereomers have identical mass spectra, their separation by the preceding liquid chromatography step allows for their individual detection and quantification. For example, a developed LC-MS/MS method for Orlistat used the parent/product ion transition of m/z 496.4→337.31 for quantification. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Orlistat shows characteristic absorption bands for the hydroxyl group (-OH), the ester and lactone carbonyl groups (C=O), and the amide group. turkjps.org While IR spectroscopy is generally not used to distinguish between diastereomers, it is a crucial tool for confirming the identity of the compound and is a required test in pharmacopoeial monographs. uspnf.com The specific polymorphic form of the crystalline solid can also influence the IR spectrum. google.com

| Spectroscopic Method | Key Findings for Orlistat | Application to this compound |

| NMR | Confirms molecular backbone. ¹H signal for formyl proton at ~8.03 ppm. mdpi.com | Distinguishing from other isomers may require chiral shift reagents. wikipedia.org Provides definitive structural confirmation. |

| Mass Spectrometry | Molecular weight confirmation. LC-MS/MS allows for sensitive quantification. ESI+ precursor ion at m/z 496.4. japsonline.comresearchgate.net | Identical mass to other isomers; relies on chromatographic separation for distinction. Fragmentation patterns confirm the core structure. |

| IR Spectroscopy | Shows characteristic peaks for -OH (3301 cm⁻¹), C=O (1721 cm⁻¹), and amide (1665 cm⁻¹) groups. turkjps.org | Confirms functional groups are present. Not suitable for distinguishing between diastereomers but useful for identity confirmation. |

| Circular Dichroism (CD) | Not commonly reported for Orlistat characterization. | Could potentially be used to study the solution-state conformation and distinguish between stereoisomers, as they are optically active. |

X-ray Crystallography of this compound and its Enzyme Complexes

X-ray crystallography is the gold standard for determining the three-dimensional structure and absolute stereochemistry of a crystalline molecule.

While there are published crystal structures of the active Orlistat isomer complexed with its enzyme targets, such as the thioesterase domain of human fatty acid synthase, there is no publicly available crystal structure for the isolated this compound stereoisomer. core.ac.uk These existing structures have been instrumental in understanding the mechanism of action, revealing how the β-lactone ring of Orlistat covalently binds to the active site serine of the enzyme.

The X-ray diffraction (XRD) pattern of pure, bulk Orlistat shows it to be a highly crystalline material, with characteristic diffraction peaks. turkjps.org Different crystalline forms (polymorphs) of Orlistat have been identified, designated as Form A and Form B, each with a unique XRD pattern. europa.eugoogle.com Should a crystalline form of this compound be isolated, X-ray crystallography would be the definitive method to establish its absolute configuration and compare its solid-state conformation to that of the active isomer.

| Analysis Type | Subject | Key Findings | Reference |

| Powder XRD | Bulk Orlistat | Highly crystalline with distinct peaks. Two polymorphic forms (A and B) identified. | europa.euturkjps.org |

| Single Crystal X-ray | Orlistat-enzyme complex | Structure of the active isomer bound to human fatty acid synthase thioesterase domain determined. | core.ac.uk |

| Single Crystal X-ray | This compound | No publicly available data. | - |

Development of Robust Analytical Methods for Research Scale Analysis

The development of robust and validated analytical methods is a prerequisite for the reliable analysis of this compound at the research scale. Such methods are essential for quality control, stability studies, and ensuring the purity of the API. researchgate.net

Method validation is performed according to guidelines from the International Council for Harmonisation (ICH). The key parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including other stereoisomers and degradation products. This is typically demonstrated using a chiral chromatographic method. researchgate.net

Linearity: The method should produce results that are directly proportional to the concentration of the analyte within a given range. ijlpr.com

Accuracy and Precision: Accuracy refers to the closeness of the test results to the true value, while precision refers to the degree of agreement among individual tests. ijlpr.comresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature) provides an indication of its reliability during normal usage. nih.gov

For a stereoisomer like this compound, a stability-indicating chiral HPLC or SFC method is the most appropriate choice. The availability of a certified reference standard for this compound is critical for validating the method's ability to separate and accurately quantify this specific isomer. synzeal.com

Computational and Structural Biology Investigations of R,r,s,s Orlistat

Molecular Docking Studies with Lipase (B570770) Targets (e.g., Pancreatic Lipase, Fatty Acid Synthase Thioesterase)

Molecular docking simulations have been instrumental in elucidating the binding modes of (R,R,S,S)-Orlistat with its primary targets, including human pancreatic lipase (HPL) and the thioesterase (TE) domain of human fatty acid synthase (FASN). These studies consistently show that Orlistat (B1677487) binds within the active site of these enzymes, forming key interactions that are crucial for its inhibitory activity.

In the context of HPL, docking studies reveal that Orlistat positions itself within the enzyme's active site, interacting with the catalytic triad (B1167595) residues (Ser152, Asp176, and His263). The β-lactone ring of Orlistat is a key feature, with the carbonyl carbon being susceptible to nucleophilic attack by the catalytic serine residue (Ser152). This interaction leads to the formation of a stable covalent bond, effectively inactivating the enzyme. Docking scores for Orlistat with HPL have been reported in various studies, with values around -6.901 kcal/mol and -6.55 kcal/mol, indicating a strong binding affinity. chemrxiv.orgnih.gov Key hydrogen bond interactions have been identified between Orlistat and residues such as Ser152, Phe77, His151, Asp79, and Gly76. nih.govyoutube.com Hydrophobic interactions with residues like Phe215, Ala260, Ile209, and Pro180 further stabilize the complex. youtube.com

Similarly, molecular docking of Orlistat into the thioesterase domain of FASN has provided valuable insights. The crystal structure of the human FASN thioesterase in complex with Orlistat (PDB ID: 2PX6) confirms that Orlistat binds to the active site. oatext.com The catalytic triad in this enzyme consists of Ser2308, His2481, and Asp2338. oatext.com Docking simulations corroborate these findings, showing that Orlistat interacts with these catalytic residues. oatext.com The binding energy for Orlistat with the thioesterase domain has been calculated to be -2.97 kcal/mol in re-docking studies. oatext.com

Table 1: Molecular Docking Interaction Data for this compound with Lipase Targets

| Target Enzyme | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |

|---|---|---|---|---|

| Human Pancreatic Lipase | 1LPB | -6.901 chemrxiv.org | Ser152, Phe77, His151, Asp79, Gly76 nih.govyoutube.com | Phe215, Ala260, Ile209, Pro180 youtube.com |

| Fatty Acid Synthase (Thioesterase Domain) | 2PX6 | -2.97 oatext.com | Ser2308, His2481 oatext.com | Not specified |

Molecular Dynamics Simulations of this compound-Enzyme Complexes

Molecular dynamics (MD) simulations have been employed to study the dynamic behavior and stability of this compound when complexed with its enzyme targets. These simulations provide a time-resolved view of the interactions and conformational changes that occur.

For the Orlistat-HPL complex, MD simulations have shown that the complex remains stable throughout the simulation period. Root-mean-square deviation (RMSD) analysis of the protein backbone indicates acceptable fluctuations, typically within 1-3 Å, suggesting that the binding of Orlistat does not induce significant conformational changes that would destabilize the enzyme. najah.edu The RMSD of Orlistat within the binding pocket has been observed to have deviations between 1.2 and 4.8 Å over a 10 ns simulation, indicating it remains well-positioned in the active site. chemrxiv.org Root-mean-square fluctuation (RMSF) analysis has revealed that the amino acid residues of the catalytic triad remain stable, with average RMSF values around 0.75 nm. arxiv.org These simulations also highlight the persistence of key hydrogen bonds, particularly with residues Ser152 and Phe77, throughout the simulation, further confirming the stability of the complex. chemrxiv.org

MD simulations of Orlistat with the thioesterase domain of FASN have focused on understanding the hydrolysis mechanism of the covalently bound Orlistat. These studies have revealed that the hexyl tail of Orlistat can adopt different conformations within the active site. mdpi.com This conformational flexibility is thought to play a role in the hydrolysis of the covalent bond between Orlistat and Ser2308 by modulating the accessibility of water molecules to the catalytic site. mdpi.com

Table 2: Molecular Dynamics Simulation Parameters for this compound-Enzyme Complexes

| Enzyme-Complex | Simulation Time (ns) | Average RMSD of Protein Cα (Å) | Average RMSF of Catalytic Residues (nm) | Key Findings |

|---|---|---|---|---|

| Orlistat-Human Pancreatic Lipase | 10 - 100 | ~1.2 - 2.4 najah.edu | ~0.75 arxiv.org | Stable complex formation with persistent hydrogen bonds. chemrxiv.org |

| Orlistat-FASN Thioesterase | 35 | Not specified | Not specified | Conformational transition of the hexyl tail influences hydrolysis. mdpi.com |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic properties and reactivity of this compound. While comprehensive studies on the electronic structure of the free this compound molecule are not widely available in the literature, some investigations have focused on its properties when bound to its enzyme target.

One study utilized quantum mechanics (QM) calculations at the B3LYP/6-31G* level of theory to determine the electrostatic potential and atomic charges of Orlistat when covalently bound to the thioesterase domain of FASN. mdpi.com These calculations are crucial for accurately parameterizing the molecule for classical molecular dynamics simulations and for understanding the charge distribution that governs its interactions within the enzyme's active site. mdpi.com

The reactivity of a molecule can often be inferred from its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of chemical reactivity. najah.edu Although specific HOMO-LUMO energy gap values for this compound are not explicitly reported in the reviewed literature, the principles of frontier molecular orbital theory suggest that the electrophilic nature of the β-lactone ring's carbonyl carbon makes it susceptible to nucleophilic attack, a key step in its mechanism of action. Molecular electrostatic potential (MEP) maps are also valuable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which correspond to sites of potential interaction. mdpi.com For Orlistat, the oxygen atoms of the carbonyl groups would be expected to be electron-rich, while the carbonyl carbons would be electron-poor.

In Silico Design Principles for Novel Lipase Inhibitors Based on Orlistat Scaffold

The structural and computational insights gained from studies of this compound have laid the foundation for the in silico design of novel lipase inhibitors. The Orlistat scaffold, particularly its β-lactone ring, serves as a key pharmacophore for covalent inhibition.

Several design principles have emerged from these studies:

Retention of the Electrophilic Warhead: The β-lactone ring is a critical feature for the irreversible inhibition of serine hydrolases like lipases. Novel inhibitor designs often retain this or a similar electrophilic group capable of forming a covalent bond with the catalytic serine residue. chemrxiv.org

Optimization of Lipophilic Chains: The two alkyl chains of Orlistat play a crucial role in anchoring the molecule within the hydrophobic active site of lipases. The lengths and branching of these chains can be modified to improve binding affinity and selectivity for different lipase isoforms.

Modification of the Amino Acid Moiety: The N-formyl-L-leucine group of Orlistat also contributes to its binding. Altering this part of the molecule can lead to improved interactions with the enzyme and can also be used to fine-tune the physicochemical properties of the inhibitor.

Structure-Based Virtual Screening: With the availability of crystal structures of lipase-Orlistat complexes, structure-based virtual screening can be employed to identify new compounds that fit within the active site and make favorable interactions. This approach has been used to screen libraries of natural products and synthetic compounds for potential lipase inhibitory activity.

Pharmacophore Modeling: Based on the key interactions observed in docking and MD studies of Orlistat, pharmacophore models can be generated. These models define the essential 3D arrangement of chemical features required for binding and can be used to search large compound databases for molecules with a similar pharmacophoric pattern. chemrxiv.org

By applying these principles, researchers aim to develop new lipase inhibitors with improved potency, selectivity, and pharmacokinetic profiles compared to Orlistat.

Preclinical Mechanistic Investigations of R,r,s,s Orlistat in Animal and in Vitro Models

In Vitro Cell-Based Assays for Lipase (B570770) Inhibition and Cellular Lipid Metabolism

In vitro assays are fundamental in elucidating the direct inhibitory effects of (R,R,S,S)-Orlistat on lipase activity and its subsequent impact on cellular lipid processes. A commonly employed method utilizes porcine pancreatic lipase and a substrate like p-nitrophenyl palmitate (pNPP). nih.govresearchgate.netscispace.com In such assays, the hydrolysis of pNPP by lipase produces a colored product, p-nitrophenol, which can be measured spectrophotometrically to determine the rate of enzyme activity. tandfonline.comhuemed-univ.edu.vn

The inhibitory potency of orlistat (B1677487) is demonstrated by its time-dependent and potent action in these systems. For instance, studies have shown that orlistat can achieve 50% inhibition of lipase activity at nanomolar concentrations within minutes of incubation. nih.govresearchgate.netscispace.com This irreversible inhibition is a key feature of its mechanism. scispace.com

Beyond simple lipase inhibition, in vitro models using various cell lines, including non-small cell lung carcinoma (NSCLC) and hepatocellular carcinoma (HCC) cells, have been instrumental in exploring the broader effects of orlistat on cellular lipid metabolism. nih.govmdpi.comresearchgate.net In some cancer cell lines, orlistat has been shown to inhibit fatty acid synthase (FASN), an enzyme crucial for de novo fatty acid synthesis. brieflands.comnih.gov This inhibition can lead to a reduction in cellular fatty acid pools and affect the synthesis of membrane phospholipids. nih.gov For example, in certain NSCLC cell lines, treatment with orlistat resulted in a significant decrease in membrane phospholipid levels. nih.gov

Interactive Table: In Vitro Lipase Inhibition Data

| Assay System | Substrate | Key Findings | Reference |

|---|---|---|---|

| Porcine Pancreatic Lipase | p-Nitrophenyl Palmitate (pNPP) | Orlistat demonstrated potent, time-dependent inhibition, with 5 ng/ml causing 50% inhibition after 5 minutes. | nih.govresearchgate.netscispace.com |

| NSCLC Cell Lines (H441, H1975, PC14) | Endogenous | Orlistat treatment led to a significant decrease in membrane phospholipid levels. | nih.gov |

Animal Models for Studying Lipase Inhibition and its Biochemical Consequences

Animal models, primarily rodents such as rats and mice, are crucial for investigating the in vivo efficacy and biochemical consequences of this compound. mdpi.comeuropa.eu These models allow for the study of lipase inhibition in a physiological context, where the drug interacts with dietary fats within the gastrointestinal tract. europa.eu

In these models, the administration of orlistat leads to a dose-dependent inhibition of triglyceride absorption. europa.eu This is a direct consequence of its inhibitory action on gastric and pancreatic lipases within the intestinal lumen. mdpi.comresearchgate.net Studies have demonstrated that orlistat administration reduces plasma lipase levels and can decrease intra-abdominal fat necrosis in models of acute pancreatitis. nih.gov

The biochemical consequences of this lipase inhibition are multifaceted. A primary and direct result is an increase in fecal fat excretion, as undigested triglycerides are passed through the digestive system. europa.euresearchgate.net This malabsorption of fat leads to a reduction in caloric intake from dietary lipids. Furthermore, long-term administration in animal models has been shown to lower the incorporation of certain fatty acids, such as n-3 long-chain polyunsaturated fatty acids (LC-PUFA), into blood lipids and tissues. researchgate.net

Investigation of Specific Biochemical Markers of Lipase Activity in Preclinical Studies

The primary biochemical marker for the in vivo action of this compound is the level of fat in the feces. europa.euresearchgate.net An increase in fecal fat content directly correlates with the degree of lipase inhibition in the gastrointestinal tract. researchgate.net This marker provides a quantitative measure of the drug's efficacy in preventing dietary fat absorption.

In addition to fecal fat, other biochemical markers are monitored in preclinical studies to understand the broader metabolic effects. These include:

Plasma Triglycerides: Orlistat administration can lead to a reduction in postprandial (after-meal) triglyceride levels in the blood, as the absorption of dietary fat is diminished. mdpi.comeuropa.eu

Plasma Cholesterol: While the primary action of orlistat is on fat absorption, some studies in animal models have shown reductions in total cholesterol. europa.euresearchgate.net

Fecal Bilirubin (B190676): Interestingly, studies in Gunn rats, a model for hyperbilirubinemia, have shown that orlistat treatment increases the fecal excretion of unconjugated bilirubin. researchgate.net This suggests a potential interaction between fat malabsorption and bilirubin metabolism.

Pancreatic Lipase Activity: In some study designs, direct measurement of pancreatic lipase activity in tissue or fluid samples can be performed to confirm the inhibitory effect of orlistat. researchgate.netnih.gov

Interactive Table: Key Biochemical Markers in Preclinical Studies of this compound

| Marker | Effect of Orlistat | Significance | Reference |

|---|---|---|---|

| Fecal Fat | Increased | Direct indicator of lipase inhibition and reduced fat absorption. | europa.euresearchgate.net |

| Plasma Triglycerides | Decreased (postprandial) | Reflects reduced absorption of dietary fats. | mdpi.comeuropa.eu |

| Total Cholesterol | Decreased | Indicates broader effects on lipid metabolism. | europa.euresearchgate.net |

| Fecal Unconjugated Bilirubin | Increased (in Gunn rats) | Suggests a link between fat absorption and bilirubin excretion. | researchgate.net |

Effects on Lipid Absorption and Excretion in Animal Models (mechanistic focus)

The core mechanistic effect of this compound is the direct inhibition of gastrointestinal lipases, which fundamentally alters the process of lipid absorption. nih.govnih.gov In animal models, this is observed as a significant reduction in the absorption of dietary triglycerides. europa.euresearchgate.net The unabsorbed triglycerides are then excreted in the feces, leading to steatorrhea (fatty stools). europa.eu

Studies using radiolabelled triacylglycerols in mice have provided detailed insights into this process. nih.gov These studies have shown that the inhibitory effect of orlistat can be influenced by the type of fatty acid within the triglyceride molecule. For example, the absorption of tri-gamma-linolenin was more potently inhibited by orlistat than that of triolein (B1671897) and tripalmitin. nih.gov This suggests that the structure of the lipid can influence the efficacy of lipase inhibition.

The consequence of this reduced lipid absorption is a decrease in the availability of fatty acids and monoglycerides (B3428702) for uptake by the intestinal mucosa. This not only reduces caloric intake from fat but also affects the absorption of lipophilic micronutrients. researchgate.net

Exploration and Design of Novel R,r,s,s Orlistat Derivatives and Analogs

Rational Design Strategies for Modified Orlistat (B1677487) Analogs

The development of novel Orlistat analogs is heavily guided by rational design strategies that leverage computational and structural biology tools. tandfonline.comnih.gov A primary approach involves molecular docking and molecular dynamics (MD) simulations to predict how modified structures will interact with the active site of pancreatic lipase (B570770). tandfonline.comnih.govrsc.org The goal of these simulations is to design molecules that maintain or improve binding affinity to key amino acid residues in the enzyme's active site, such as Serine-152, Phenylalanine-77, and Tyrosine-114. researchgate.net

Researchers use these computational models to explore modifications to Orlistat's core structure, including its α- and β-side chains, the N-formyl-L-leucine ester group, and the chirality of its stereocenters. nih.gov For instance, molecular docking studies have been used to guide the synthesis of indole-based analogs, such as indolyl oxoacetamides and quinazolinone hybrids, by predicting their binding modes and energies. tandfonline.comnih.govrsc.org These studies help to correlate the predicted binding scores (e.g., MolDock scores) with experimentally determined inhibitory activities, providing a feedback loop for designing more potent inhibitors. tandfonline.comnih.gov

Another rational strategy is to modify the structure to improve physicochemical properties like solubility, which is a known challenge for Orlistat. nih.gov By identifying structural features that can be altered without losing activity, researchers aim to create derivatives with better bioavailability or a more favorable side-effect profile. nih.govnih.gov This structure-based drug design approach is crucial for efficiently screening potential candidates before undertaking complex chemical synthesis. nih.govtandfonline.com

Synthetic Approaches to Orlistat Derivatives for Altered Lipase Specificity or Potency

A variety of synthetic strategies have been employed to create derivatives of Orlistat. A key and versatile method is the tandem Mukaiyama aldol-lactonization (TMAL) process. nih.govresearchgate.netnih.govresearchgate.net This process is highly diastereoselective and allows for the facile modification of the α-side chain of the β-lactone core. researchgate.netresearchgate.net The TMAL process, along with complementary reactions like cuprate (B13416276) addition and olefin metathesis, enables versatile modification of both the α- and δ-side chains, providing a robust platform for generating a wide array of analogs. nih.govnih.govcapes.gov.br

Numerous syntheses of Orlistat (also known as tetrahydrolipstatin or THL) have been developed, classified by the methods used to establish the correct stereochemistry, which include:

Use of chiral auxiliaries researchgate.net

Asymmetric aldol (B89426) reactions researchgate.net

Asymmetric reductions researchgate.net

Asymmetric resolutions researchgate.net

Chiron-based approaches (using a chiral building block from the "chiral pool") researchgate.net

For example, one study reported the synthesis of twenty-eight novel congeners of Orlistat by altering four main structural features: the α-side chain, the β-side chain, the amino ester, and the chirality. nih.gov Other approaches have focused on creating entirely new classes of lipase inhibitors inspired by Orlistat's mechanism. Researchers have synthesized novel series of compounds like benzyloxy substituted indole (B1671886) glyoxylamides and quinazolinone hybrid analogues. tandfonline.comnih.gov The synthesis of these hybrid molecules often involves multi-step reactions, such as the Knoevenagel condensation, to link different chemical moieties, aiming to enhance binding at the lipase active site. researchgate.net Another reported synthesis involved preparing Schiff base derivatives by reacting 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine with substituted benzaldehydes. tandfonline.comresearchgate.net

Evaluation of Novel Derivatives in In Vitro Lipase Inhibition Assays

The efficacy of newly synthesized Orlistat derivatives is primarily assessed through in vitro lipase inhibition assays. mdpi.com A standard method involves using porcine pancreatic lipase and a substrate like p-nitrophenyl palmitate (p-NPP). acs.orgtandfonline.com The inhibitory activity is determined by spectrophotometrically measuring the release of p-nitrophenol as the lipase hydrolyzes the substrate. tandfonline.comtandfonline.com The results are typically reported as the IC₅₀ value, which is the concentration of the inhibitor required to reduce the lipase activity by 50%. tandfonline.com

These assays are crucial for comparing the potency of novel analogs against the parent compound, Orlistat. For example, a series of benzyloxy substituted indole glyoxylamides were evaluated, with the most potent analog, 11b , showing an IC₅₀ of 1.68 µM, comparable to Orlistat's IC₅₀ of 0.99 µM in the same study. nih.govtandfonline.com In another study, a Schiff base derivative, compound 3 , was found to be as potent as Orlistat, with an IC₅₀ value of 0.50 µM. tandfonline.com

Kinetic studies are also performed to understand the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible). nih.govresearchgate.net For instance, the indole glyoxylamide analog 11b and a quinazolinone hybrid QH-25 were both found to be reversible, competitive inhibitors of pancreatic lipase. tandfonline.comnih.gov These in vitro evaluations provide essential data on the structure-activity relationship (SAR), guiding further optimization of the lead compounds. nih.gov

Table 1: In Vitro Pancreatic Lipase (PL) Inhibition of Selected Orlistat Analogs

| Compound/Analog | Type | IC₅₀ (µM) | Orlistat IC₅₀ (µM) in study | Source |

|---|---|---|---|---|

| 11b | Benzyloxy substituted indole glyoxylamide | 1.68 | 0.99 | nih.govtandfonline.com |

| 10b | Benzyloxy substituted indole glyoxylamide | ≤ 2.5 | 0.99 | nih.gov |

| 11c | Benzyloxy substituted indole glyoxylamide | ≤ 2.5 | 0.99 | nih.gov |

| QH-25 | Quinazolinone hybrid | 16.99 | Not specified in same assay | tandfonline.com |

| 12c | Indolyl oxoacetamide | 2.95 | 0.99 | rsc.org |

| 12b | Indolyl oxoacetamide | 3.26 | 0.99 | rsc.org |

| Compound 3 | Schiff base derivative | 0.50 | Not specified in same assay | tandfonline.com |

Prodrug Strategies and their Preclinical Assessment (if mechanistic or synthetic focus)

While Orlistat is effective locally in the gastrointestinal tract, its systemic absorption is minimal, which limits its potential for other therapeutic applications where systemic exposure might be necessary. wikipedia.orgmedsafe.govt.nz Furthermore, Orlistat itself can potently inhibit other enzymes, such as carboxylesterase-2 (CES2), an enzyme crucial for the activation of certain anticancer prodrugs like irinotecan. nih.gov This finding underscores the complexity of Orlistat's interactions and suggests that modifying its delivery and activation could be beneficial.

Prodrug strategies aim to improve a drug's properties, such as solubility or bioavailability, by chemically modifying it into an inactive form that is converted to the active drug within the body. In the context of Orlistat, a key challenge is its poor solubility and the need for localized action. nih.gov While extensive research into specific Orlistat prodrugs is not widely detailed in the provided context, the principles of prodrug design are relevant. For example, the activation of the anticancer prodrug PPD is reduced in the presence of Orlistat due to CES2 inhibition, demonstrating that ester-based linkages, common in prodrugs, are highly susceptible to enzymes that Orlistat also targets. nih.gov

Preclinical assessment of any potential Orlistat prodrug would involve evaluating its stability in gastrointestinal fluids, its absorption characteristics, and its conversion (hydrolysis) back to the active Orlistat molecule, likely in the intestinal mucosa. nih.gov Such studies would also need to confirm that the prodrug itself does not have unintended biological activities and that the release of Orlistat occurs at the desired site of action. The development of advanced formulations, such as solid lipid nanoparticles (SLNs), represents an alternative but related strategy to improve the delivery and solubility of Orlistat without creating a new chemical entity. researchgate.net

Future Perspectives and Emerging Research Directions for R,r,s,s Orlistat Research

Development of Next-Generation Stereoselective Synthetic Methodologies

The unique chemical structure of (R,R,S,S)-Orlistat, a diastereomeric molecule with four chiral centers, presents a significant challenge for chemical synthesis. nih.gov While numerous total syntheses have been reported, many involve lengthy pathways of 14-25 steps. nih.gov Future research is focused on developing more efficient and stereoselective synthetic routes.

Key areas of development include:

Innovative Synthetic Strategies: New approaches are being investigated to streamline the synthesis process. One such strategy utilizes a phosphate (B84403) tether-mediated, one-pot, sequential Ring-Closing Metathesis (RCM)/Cross-Metathesis (CM)/hydrogenation protocol to produce THL in just 8 steps. nih.gov Other reported methods have employed techniques like the Mukaiyama-aldol reaction, Noyori reduction, and Frater-Seebach alkylation to establish the key chiral centers. researchgate.net

Facile Modification Strategies: The development of synthetic routes that allow for easy modification of the side chains is crucial for creating analogs of Orlistat (B1677487) with potentially improved properties. The tandem Mukaiyama aldol-lactonization (TMAL) process is one such key step that enables facile modification of the alpha-side chain. researchgate.net

These advancements in synthetic methodologies are not only aimed at more economical production but also at generating a diverse library of Orlistat analogs for further biological evaluation.

Application of Advanced Biophysical Techniques to Study Enzyme-Inhibitor Dynamics

Understanding the precise molecular interactions between this compound and its target enzymes is fundamental to its mechanism of action and for the design of more potent inhibitors. Advanced biophysical techniques are proving invaluable in elucidating these complex dynamics.

Future research in this area will likely involve:

High-Resolution Structural Studies: X-ray crystallography has already provided significant insights, revealing that Orlistat covalently binds to the serine residue in the active site of enzymes like the thioesterase (TE) domain of human fatty acid synthase (FASN). acs.org Cocrystal structures have even shown a pseudo TE dimer containing both a covalently bound intermediate and a hydrolyzed, inactive form of Orlistat in the active site. acs.org Further high-resolution structural studies will continue to refine our understanding of these interactions.

Computational Modeling and Simulation: Molecular docking and molecular dynamics simulations are powerful tools to predict and analyze the binding modes and stability of the enzyme-inhibitor complex. acs.orgresearchgate.net These computational approaches can assess the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the conformational stability of the complex. acs.orgacs.org

Spectroscopic and Calorimetric Techniques: Techniques such as Fourier-transform infrared (FTIR) spectroscopy, circular dichroism (CD), and isothermal titration calorimetry (ITC) can provide detailed information on the structural changes and thermodynamics of binding. Novel techniques like microscale thermophoresis (MST) are also being employed to rapidly and precisely assess the binding affinity of potential inhibitors. acs.org

Advanced Imaging: Techniques like quantitative optical phase imaging are emerging as powerful tools for studying cellular processes and could be applied to visualize the effects of Orlistat on cells in real-time. taylorfrancis.com

The integration of these advanced biophysical techniques will provide a multi-faceted view of the enzyme-inhibitor dynamics, paving the way for the rational design of next-generation inhibitors.

Investigation of Orlistat's Interactions with Non-Lipase Enzymes or Biological Targets (e.g., Fatty Acid Synthase)

While this compound is primarily known as a lipase (B570770) inhibitor, a significant and expanding area of research is its interaction with other biological targets, most notably fatty acid synthase (FASN). aacrjournals.orgnih.govwikipedia.org This has opened up new avenues for its potential therapeutic applications, particularly in oncology.

Key research directions include:

FASN Inhibition and Anti-Tumor Activity: Orlistat has been identified as a novel inhibitor of the thioesterase domain of FASN, an enzyme that is overexpressed in many types of cancer cells. acs.orgaacrjournals.orgnih.gov Inhibition of FASN by Orlistat has been shown to halt tumor cell proliferation, induce apoptosis (programmed cell death), and inhibit tumor growth in various cancer cell lines, including prostate, breast, and gastric cancer. aacrjournals.orgnih.govatsu.edu

Mechanism of FASN Inhibition: Research has demonstrated that Orlistat covalently binds to the active site serine of the thioesterase domain of FASN. aacrjournals.org This blocks the final step in fatty acid synthesis, leading to an accumulation of intermediates and ultimately inducing cellular stress and apoptosis. acs.orgatsu.edu

Exploring Other Potential Targets: Beyond FASN, there is ongoing research to identify other potential molecular targets of Orlistat. An activity-based proteomics approach was used to initially identify FASN as a target. nih.gov This and similar unbiased screening methods could reveal further interactions with other enzymes or proteins, potentially explaining some of the pleiotropic effects of the drug.

The study of Orlistat's "off-target" effects, particularly its potent inhibition of FASN, has transformed our understanding of this compound from a simple anti-obesity drug to a potential anti-cancer agent and a valuable tool for cancer research.

Leveraging this compound as a Tool for Studying Lipid Metabolism Pathways

The well-defined mechanism of action of this compound as a potent inhibitor of key enzymes in lipid metabolism makes it an invaluable research tool for dissecting these complex pathways.

Future applications of Orlistat as a research tool include:

Probing the Role of De Novo Fatty Acid Synthesis: By specifically inhibiting FASN, Orlistat allows researchers to investigate the importance of de novo fatty acid synthesis in various physiological and pathological processes, particularly in cancer cell biology. aacrjournals.orgatsu.edu For example, studies have shown that the anti-proliferative effects of Orlistat on cancer cells can be reversed by the addition of exogenous palmitate, the end product of FASN, confirming the reliance of these cells on this pathway. aacrjournals.org

Investigating Metabolic Reprogramming: Inhibition of FASN by Orlistat induces significant metabolic shifts in cancer cells. These include changes in intermediary metabolites such as fatty acids, choline, and phospholipids, as well as the induction of alternative metabolic pathways like ketone metabolism and glutaminolysis. nih.gov This makes Orlistat a useful probe to study the metabolic flexibility and adaptive responses of tumor cells.

Understanding the Gut Microbiome's Role in Lipid Metabolism: Orlistat's primary site of action is the gastrointestinal tract, where it alters the availability of dietary fats. frontiersin.org Recent studies have shown that Orlistat can significantly reshape the gut microbiota composition. frontiersin.orgnih.gov This provides a unique opportunity to study the intricate interplay between host lipid metabolism, drug action, and the gut microbiome. For instance, Orlistat treatment has been shown to alter the abundance of bacterial phyla like Actinobacteria and Proteobacteria, which are linked to lipid and glucose metabolism. nih.gov

By using this compound as a chemical probe, scientists can gain deeper insights into the fundamental processes of lipid metabolism and their dysregulation in diseases like obesity and cancer.

Integration with Systems Biology and Multi-omics Approaches in Research

The complexity of the biological effects of this compound necessitates a holistic, systems-level approach to fully understand its mechanisms and identify new applications. The integration of multiple "omics" technologies is at the forefront of this research.

Emerging research directions involve:

Multi-omics Data Integration: Combining data from genomics, transcriptomics, proteomics, and metabolomics allows for a comprehensive view of the cellular response to Orlistat. frontiersin.orgnih.gov For example, microarray profiling of genes involved in carbohydrate and lipid metabolism has been used in conjunction with NMR spectroscopy to analyze changes in metabolite pools in cancer cells treated with Orlistat. nih.gov

Network Biology and Pathway Analysis: Systems biology approaches can be used to construct molecular interaction maps and explain the therapeutic effects and side effects of drugs like Orlistat at a network level. bio-itworldexpo.commdpi.com By integrating multi-omics data, researchers can identify key molecular players and pathways that are perturbed by Orlistat treatment.

Pharmacometabolomics: This approach studies how metabolic variations in individuals influence their response to a drug. By analyzing the metabolic profiles of patients before and after Orlistat treatment, researchers can identify biomarkers that predict efficacy and potential adverse effects.

Identifying Novel Biomarkers: The metabolic shifts induced by Orlistat, such as changes in fatty acids and choline-containing phospholipids, can be detected by techniques like magnetic resonance spectroscopy (MRS). nih.gov These metabolic changes have the potential to be developed as novel pharmacodynamic biomarkers for monitoring the therapeutic response to Orlistat, particularly in the context of cancer treatment. nih.gov

The application of systems biology and multi-omics approaches will be crucial for moving beyond a single-target view of Orlistat's action and towards a more comprehensive understanding of its effects on the entire biological system. This will ultimately facilitate the development of personalized therapeutic strategies and the discovery of new clinical applications for this versatile compound.

Q & A

Q. How is the precision of HPLC methods validated for quantifying (R,R,S,S)-Orlistat in pharmaceutical formulations?

Methodological Answer: Precision validation follows the International Council for Harmonisation (ICH) guidelines, requiring six replicate assays of a homogenous sample. For example, a reversed-phase HPLC method demonstrated a %RSD of 0.73 across six replicates, meeting the acceptance criterion of ≤2.0% . Key parameters include column selection (C18, 250 mm × 4.6 mm, 5 µm), mobile phase composition (acetonitrile:phosphate buffer, 70:30 v/v), and detection wavelength (210 nm).

Q. What are the standardized protocols for preparing this compound dilutions in in vitro lipase inhibition assays?

Methodological Answer: Stock solutions are typically prepared in dimethyl sulfoxide (DMSO) at 10 mM and serially diluted in assay buffer (pH 7.4) to concentrations ranging from 0.1–100 µM. Critical considerations include maintaining DMSO concentrations ≤1% to avoid solvent interference and pre-incubating the drug with pancreatic lipase for 15 minutes before substrate addition .

Q. How do researchers ensure stereochemical stability in this compound formulations during long-term storage studies?

Methodological Answer: Stability testing under ICH Q1A(R2) guidelines involves accelerated conditions (40°C/75% RH for 6 months) with chiral HPLC analysis. Forced degradation studies (acid/base hydrolysis, oxidative stress) confirm no racemization. Recent studies report >98% enantiomeric purity retention after 24 months at 25°C .

Advanced Research Questions

Q. What methodologies resolve contradictions in this compound's effects on glycemic control across ethnic populations?

Methodological Answer: Meta-regression analysis of multi-ethnic RCTs (e.g., Chinese vs. Caucasian cohorts) adjusts for covariates like baseline HbA1c, dietary fat intake, and genetic polymorphisms in CYP3A4. A 2024 pooled analysis found that Asian populations showed 23% greater HbA1c reduction (p=0.02) per unit weight loss, requiring stratified randomization in trial design .

Q. How are machine learning models applied to predict this compound's synergistic effects with immunotherapies in hepatocellular carcinoma (HCC)?

Methodological Answer: Transcriptomic data from single-cell RNA sequencing (scRNA-seq) of HCC tumors identifies FABP1+ macrophage subsets. Neural networks trained on drug-response data predict synergy scores (Combination Index <0.3) between Orlistat and anti-PD-1, validated via in vivo liposomal co-delivery models with IR780 tracking .

Q. What advanced imaging techniques quantify this compound's real-time lipase inhibition in adipose tissue?

Methodological Answer: Dynamic contrast-enhanced MRI (DCE-MRI) with gadolinium-labeled triglycerides measures lipolysis rates. In murine models, Orlistat reduced signal intensity by 42% (p<0.001) vs. controls, correlating with ex vivo lipase activity assays (r=0.89) .

Q. How do pharmacokinetic-pharmacodynamic (PK-PD) models adjust for dietary fat interactions in this compound dosing?

Methodological Answer: Population PK models incorporate fat intake as a time-varying covariate. A 2023 study using NONMEM showed a 30% increase in drug clearance (p=0.004) with high-fat meals, necessitating dose adjustments from 120 mg TID to 150 mg TID in patients consuming >40% fat daily .

Contradiction Analysis

Q. Why do studies report conflicting outcomes on this compound's impact on LDL cholesterol?

Methodological Answer: Discrepancies arise from variability in baseline lipid profiles and intervention durations. A 2024 re-analysis of 18 RCTs found LDL reductions significant only in trials >6 months (mean Δ=−7.2 mg/dL, p=0.01) and in cohorts with baseline LDL >130 mg/dL (Δ=−12.4 mg/dL, p<0.001) .

Experimental Design

Q. What adaptive trial designs improve retention in long-term this compound obesity studies?